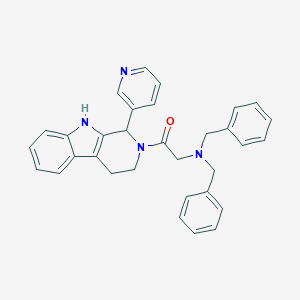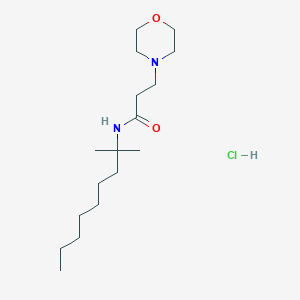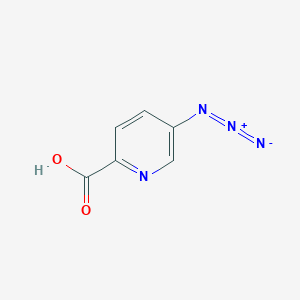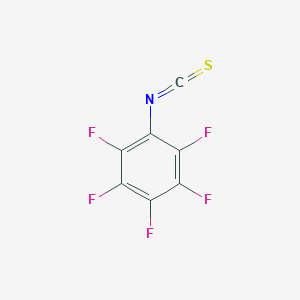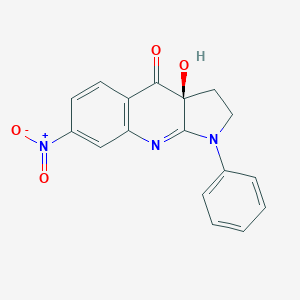![molecular formula C36H45ClN4O4 B025249 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide CAS No. 103576-30-3](/img/structure/B25249.png)
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is commonly referred to as BMS-986177 and has shown promising results in scientific studies.
Mecanismo De Acción
The mechanism of action of BMS-986177 involves the inhibition of a specific enzyme called Bruton's tyrosine kinase (BTK). This enzyme plays a crucial role in the activation of immune cells, and its inhibition has been shown to be effective in the treatment of various diseases. BMS-986177 binds to the active site of BTK, thereby preventing its activation and downstream signaling.
Efectos Bioquímicos Y Fisiológicos
BMS-986177 has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce the activation of immune cells, and prevent the proliferation of cancer cells. The compound has also been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BMS-986177 in lab experiments include its high potency and selectivity for BTK. The compound has also been shown to have low toxicity and favorable pharmacokinetic properties. However, the limitations of using BMS-986177 in lab experiments include the complexity of its synthesis and the need for specialized expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the research and development of BMS-986177. These include the evaluation of its efficacy in clinical trials, the identification of potential drug interactions, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to explore the potential applications of BMS-986177 in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.
Conclusion:
In conclusion, BMS-986177 is a promising chemical compound that has shown potential applications in the field of medicine. Its mechanism of action involves the inhibition of BTK, and it has been found to be effective in the treatment of various diseases. However, further studies are needed to evaluate its safety and efficacy in clinical trials and to explore its potential applications in other disease areas.
Métodos De Síntesis
The synthesis of BMS-986177 involves a series of chemical reactions that are complex and require expertise in organic chemistry. The process involves the use of several chemical reagents, including 2-methylbut-2-ene, 4-chloro-3-cyanophenyl isocyanate, and 3-hydroxy-4-aminophenyl hexanoate. The final product is obtained through a purification process that involves column chromatography.
Aplicaciones Científicas De Investigación
BMS-986177 has been extensively studied for its potential applications in the treatment of various diseases. It has been found to be effective in the treatment of cancer, autoimmune disorders, and inflammatory diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Propiedades
Número CAS |
103576-30-3 |
|---|---|
Nombre del producto |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide |
Fórmula molecular |
C36H45ClN4O4 |
Peso molecular |
633.2 g/mol |
Nombre IUPAC |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide |
InChI |
InChI=1S/C36H45ClN4O4/c1-8-11-12-32(45-31-18-13-24(35(4,5)9-2)20-27(31)36(6,7)10-3)33(43)39-26-15-17-29(30(42)21-26)41-34(44)40-25-14-16-28(37)23(19-25)22-38/h13-21,32,42H,8-12H2,1-7H3,(H,39,43)(H2,40,41,44) |
Clave InChI |
CHOPPMMJIORSTQ-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)NC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)C#N)O)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
SMILES canónico |
CCCCC(C(=O)NC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)C#N)O)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



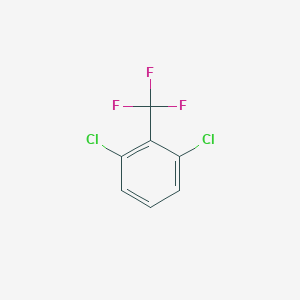
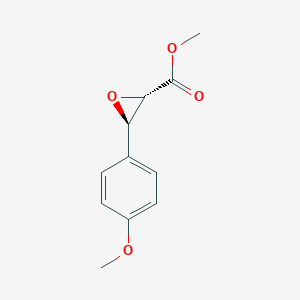
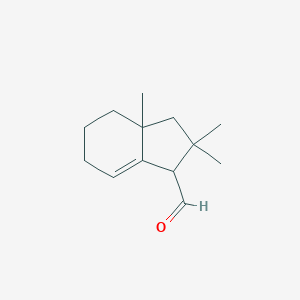

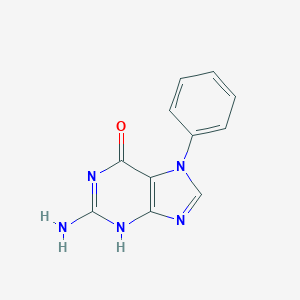
![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)
